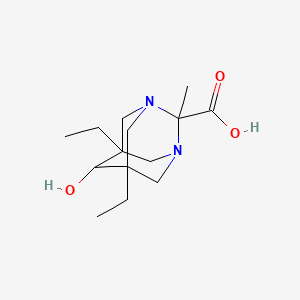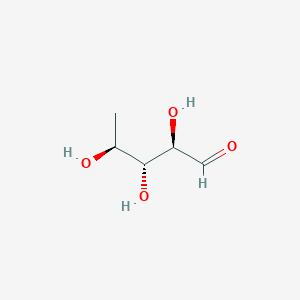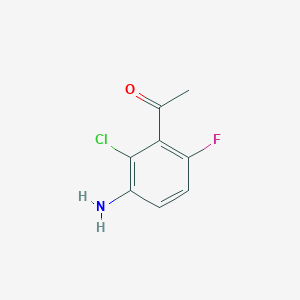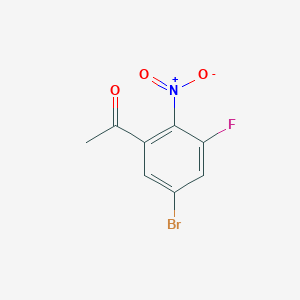![molecular formula C6H4ClN3O B12845178 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B12845178.png)
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one: is a heterocyclic compound that features a fused ring system combining a pyrrole and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one typically involves the rearrangement of pyrrolo[1,2-d][1,3,4]oxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Cyclization Reactions: Forming additional ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: As a scaffold for drug discovery, particularly in the development of antiviral and anticancer agents.
Materials Science: Potential use in the synthesis of novel materials with unique properties.
Biological Studies: Investigating the biological activity and potential therapeutic effects of the compound.
Mechanism of Action
The mechanism of action of 1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: A similar compound with a different ring fusion pattern.
6-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine: Another related compound with an amine group instead of a ketone.
Uniqueness
1-Chloropyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is unique due to its specific ring structure and the presence of a chlorine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C6H4ClN3O |
|---|---|
Molecular Weight |
169.57 g/mol |
IUPAC Name |
1-chloro-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one |
InChI |
InChI=1S/C6H4ClN3O/c7-5-4-2-1-3-10(4)6(11)9-8-5/h1-3H,(H,9,11) |
InChI Key |
LDSJAVZAAIPLCB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NNC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




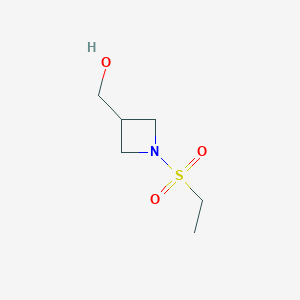
![3-Bromo-5-[(difluoromethyl)sulphonyl]-4-methoxyaniline](/img/structure/B12845114.png)


![7-Methoxy-1H-pyrrolo[3,2-c]pyridin-2(3H)-one](/img/structure/B12845134.png)
![3,5-Dibromo-2-[(4-fluorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B12845135.png)

![Ethyl thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B12845146.png)
